

# A Technical Guide to the Spectroscopic Analysis of Sodium p-Cresolate

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## Compound of Interest

Compound Name: **Sodium p-cresolate**

Cat. No.: **B075617**

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This guide provides a detailed overview of the spectroscopic data for **sodium p-cresolate** (sodium 4-methylphenolate), a compound with applications as a surfactant, emulsifier, and antimicrobial agent.<sup>[1][2]</sup> The information is intended for researchers, scientists, and professionals in drug development and chemical analysis.

**Note on Data:** Direct spectroscopic data for **sodium p-cresolate** is not extensively published. The data presented here is primarily for its parent compound, p-cresol. The spectral properties of p-cresol are expected to be very similar to those of its sodium salt, particularly for mass spectrometry and in aprotic solvents for NMR. The primary difference in IR will be the absence of the broad O-H phenolic stretch.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data available for p-cresol, which serves as a close proxy for **sodium p-cresolate**.

Table 1: Nuclear Magnetic Resonance (NMR) Data for p-Cresol

<sup>1</sup> H NMR	Chemical Shift ( $\delta$ ) ppm	Solvent
Ar-H (ortho to -OH)	6.73 - 7.07	CDCl <sub>3</sub>
Ar-H (meta to -OH)	7.03 - 7.07	CDCl <sub>3</sub>
-CH <sub>3</sub>	2.25 - 2.31	CDCl <sub>3</sub>
-OH	5.10 - 5.70	CDCl <sub>3</sub>
<sup>13</sup> C NMR	Chemical Shift ( $\delta$ ) ppm	Solvent
C-OH	153.09 - 155.72	CDCl <sub>3</sub>
C-CH <sub>3</sub>	129.59 - 130.16	CDCl <sub>3</sub>
Ar-CH (ortho to -OH)	115.24	CDCl <sub>3</sub>
Ar-CH (meta to -OH)	130.11	CDCl <sub>3</sub>
-CH <sub>3</sub>	20.50 - 22.16	CDCl <sub>3</sub>

Data sourced from various spectral databases for p-cresol.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Table 2: Infrared (IR) Spectroscopy Data

Functional Group	Vibrational Frequency (cm <sup>-1</sup> )	Appearance
O-H Stretch	3200-3600	Broad
C-H Stretch (Aromatic)	3000-3100	Sharp
C-H Stretch (Aliphatic)	2850-3000	Sharp
C=C Stretch (Aromatic)	1500-1600	Medium-Sharp
C-O Stretch	1200-1300	Strong
C-H Bend (p-substituted)	800-880	Strong

Note: For sodium p-cresolate, the broad O-H stretch around 3200-3600 cm<sup>-1</sup> will be absent.[7][8][9]

Table 3: Mass Spectrometry (MS) Data for p-Cresol

m/z	Relative Intensity (%)	Assignment
108	91	[M] <sup>+</sup> • (Molecular Ion)
107	100	[M-H] <sup>+</sup>
77	28	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>
79	21	[C <sub>6</sub> H <sub>7</sub> ] <sup>+</sup>

Data corresponds to the electron ionization mass spectrum of p-cresol.[1]

## Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for **sodium p-cresolate** are not readily available. The following are generalized, standard operating procedures for the analysis of a solid organic compound like **sodium p-cresolate**.

## 2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To obtain  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra to determine the chemical structure and purity of the sample.
- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Procedure:
  - Sample Preparation: Dissolve approximately 5-10 mg of **sodium p-cresolate** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterated Dimethyl Sulfoxide, DMSO-d<sub>6</sub>, or Deuterated Methanol, CD<sub>3</sub>OD). The choice of solvent is critical as the phenoxide is reactive and may exchange protons with protic solvents.
  - Data Acquisition:
    - Transfer the solution to a standard 5 mm NMR tube.
    - Place the tube in the NMR spectrometer.
    - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
    - Acquire the  $^1\text{H}$  spectrum using a standard pulse sequence. Typically, 8-16 scans are sufficient.
    - Acquire the  $^{13}\text{C}$  spectrum. Due to the lower natural abundance of  $^{13}\text{C}$ , a larger number of scans (e.g., 1024 or more) is required.
  - Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

## 2.2 Infrared (IR) Spectroscopy

- Objective: To identify the functional groups present in the molecule.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

- Procedure (Attenuated Total Reflectance - ATR):
  - Sample Preparation: Place a small amount of the solid **sodium p-cresolate** powder directly onto the ATR crystal.
  - Data Acquisition:
    - Record a background spectrum of the empty ATR crystal.
    - Apply pressure to the sample using the instrument's anvil to ensure good contact with the crystal.
    - Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4  $\text{cm}^{-1}$ .
  - Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

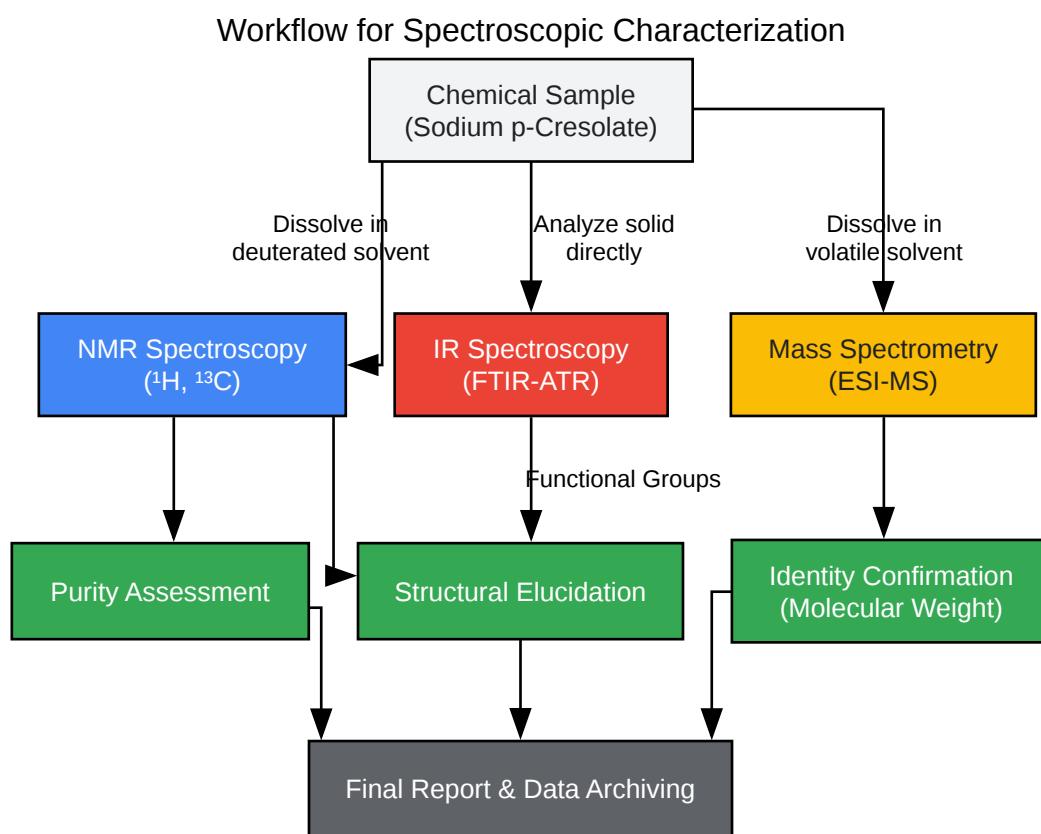
### 2.3 Mass Spectrometry (MS)

- Objective: To determine the molecular weight and fragmentation pattern of the compound.
- Instrumentation: A mass spectrometer, often coupled with a chromatographic system (e.g., Gas Chromatography - GC-MS or Liquid Chromatography - LC-MS).
- Procedure (Direct Infusion Electrospray Ionization - ESI-MS):
  - Sample Preparation: Prepare a dilute solution of **sodium p-cresolate** (approx. 1-10  $\mu\text{g/mL}$ ) in a suitable solvent like methanol or acetonitrile.
  - Data Acquisition:
    - Infuse the sample solution directly into the ESI source of the mass spectrometer at a constant flow rate (e.g., 5-10  $\mu\text{L/min}$ ).
    - Acquire spectra in both positive and negative ion modes. For **sodium p-cresolate**, the negative ion mode will detect the p-cresolate anion ( $[\text{M}-\text{Na}]^-$  at  $m/z$  107), while the positive mode will detect the sodium adduct ( $[\text{M}+\text{Na}]^+$ ).

- Data Processing: Analyze the resulting mass spectrum to identify the molecular ion and any significant fragment ions.

## Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a chemical compound like **sodium p-cresolate**.



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Caption: General workflow for the spectroscopic analysis of a chemical compound.

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